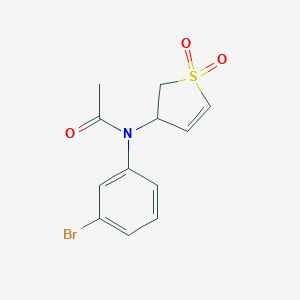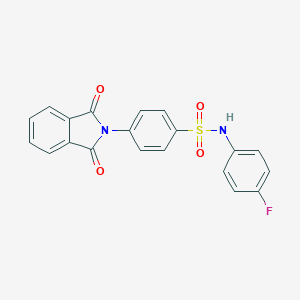
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been developed for use in scientific research. It has been shown to have potential applications in a variety of fields, including cancer research, neurobiology, and immunology. In
Wirkmechanismus
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide inhibits the activity of the enzyme phospholipase D (PLD). PLD is involved in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. By inhibiting PLD, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide disrupts these processes and induces cell death.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In neurons, it has been shown to protect against oxidative stress and prevent neurodegeneration. In immune cells, it has been shown to inhibit cytokine production and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide in lab experiments is its specificity for PLD. This allows researchers to study the specific effects of PLD inhibition without affecting other cellular processes. However, one limitation is that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide is a small molecule inhibitor, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide. One area of interest is the development of more potent and selective PLD inhibitors. Another area of interest is the use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to explore the potential applications of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide in other scientific research fields.
Synthesemethoden
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide involves a series of chemical reactions that begin with the compound 4-fluorobenzenesulfonyl chloride. This compound is reacted with 2-aminobenzoic acid to form the intermediate product N-(4-fluorophenyl)benzenesulfonamide. This intermediate is then reacted with phthalic anhydride to form the final product, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide has been shown to have potential applications in a variety of scientific research fields. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, it has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In immunology, it has been shown to have potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4S/c21-13-5-7-14(8-6-13)22-28(26,27)16-11-9-15(10-12-16)23-19(24)17-3-1-2-4-18(17)20(23)25/h1-12,22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZDZILYFKZQFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

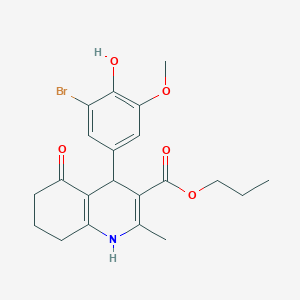

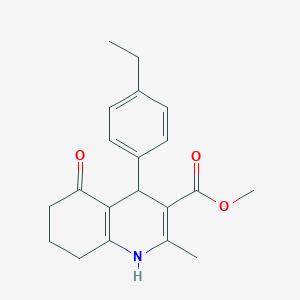
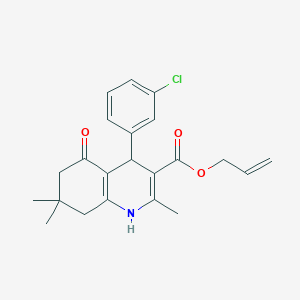
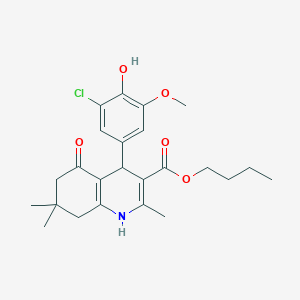
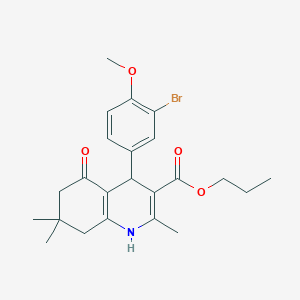
![2-(Ethyloxy)ethyl 2,7,7-trimethyl-5-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402134.png)
![Propyl 2,7,7-trimethyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402135.png)
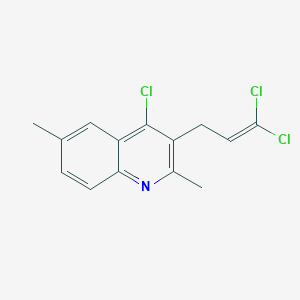
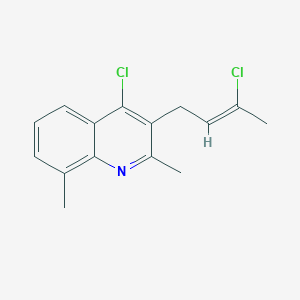
![4-{4-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]butoxy}-1,2,5-oxadiazol-3-ylamine](/img/structure/B402139.png)
![N-({3-[({3,5-dinitrobenzoyl}amino)methyl]-1-adamantyl}methyl)-3,5-dinitrobenzamide](/img/structure/B402143.png)
